molecular formula C27H33Ir B12549364 iridium(3+);1,3,5-trimethylbenzene-6-ide CAS No. 146645-28-5

iridium(3+);1,3,5-trimethylbenzene-6-ide

Cat. No.: B12549364
CAS No.: 146645-28-5
M. Wt: 549.8 g/mol
InChI Key: RKYBXBAGLXFDRC-UHFFFAOYSA-N
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Description

Iridium(3+);1,3,5-trimethylbenzene-6-ide is a coordination compound that features iridium in the +3 oxidation state complexed with 1,3,5-trimethylbenzene-6-ide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iridium(3+);1,3,5-trimethylbenzene-6-ide typically involves the reaction of iridium(III) chloride with 1,3,5-trimethylbenzene under specific conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as dichloromethane. The reaction mixture is usually heated to facilitate the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Iridium(3+);1,3,5-trimethylbenzene-6-ide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of iridium.

    Reduction: It can be reduced to lower oxidation states, although this is less common.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.

    Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium complexes in higher oxidation states, while substitution reactions can produce a variety of iridium complexes with different ligands.

Scientific Research Applications

Iridium(3+);1,3,5-trimethylbenzene-6-ide has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

    Medicine: Iridium complexes are being investigated for their anticancer properties and potential use in photodynamic therapy.

    Industry: The compound is used in the development of materials with unique electronic and photophysical properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which iridium(3+);1,3,5-trimethylbenzene-6-ide exerts its effects depends on the specific application. In catalysis, the iridium center often acts as the active site, facilitating the transfer of electrons or atoms during the reaction. In biological systems, the compound may interact with cellular components, leading to changes in cellular function or inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Iridium(III) chloride: A common precursor in the synthesis of various iridium complexes.

    Iridium(III) acetylacetonate: Another iridium complex with different ligands but similar oxidation state and coordination environment.

    Iridium(III) cyclooctadiene: A complex used in catalysis with a different ligand structure.

Uniqueness

Iridium(3+);1,3,5-trimethylbenzene-6-ide is unique due to the presence of the 1,3,5-trimethylbenzene ligand, which imparts specific electronic and steric properties to the complex. This can influence its reactivity and stability, making it suitable for specific applications that other iridium complexes may not be able to achieve.

Properties

CAS No.

146645-28-5

Molecular Formula

C27H33Ir

Molecular Weight

549.8 g/mol

IUPAC Name

iridium(3+);1,3,5-trimethylbenzene-6-ide

InChI

InChI=1S/3C9H11.Ir/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;/q3*-1;+3

InChI Key

RKYBXBAGLXFDRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[Ir+3]

Origin of Product

United States

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